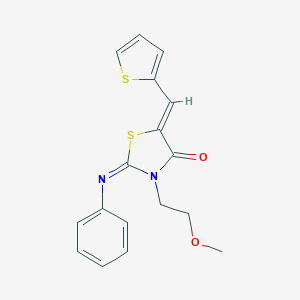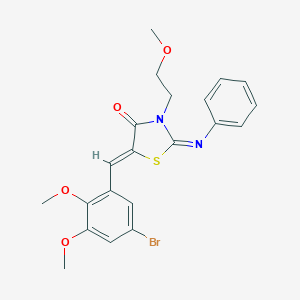
(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is a thiazolidine-based compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as MTPT and has been studied extensively for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of MTPT is not fully understood. However, it is believed to act through various pathways such as the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokines.
Biochemical and Physiological Effects
MTPT has been shown to have various biochemical and physiological effects. In cancer research, MTPT has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. MTPT has also been shown to inhibit the activity of various enzymes such as topoisomerase II and tyrosine kinase. In addition, MTPT has been shown to have antioxidant properties and can protect cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MTPT in lab experiments is its potential therapeutic applications in various diseases. MTPT has been shown to have a low toxicity profile and can be easily synthesized. However, one of the limitations of using MTPT in lab experiments is its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
The potential therapeutic applications of MTPT in various diseases make it an interesting compound for future research. Some of the future directions for research on MTPT include:
1. Studying the mechanism of action of MTPT in various diseases.
2. Investigating the potential use of MTPT in combination with other drugs for the treatment of cancer and other diseases.
3. Developing new methods for the synthesis of MTPT to improve its bioavailability.
4. Studying the pharmacokinetics and pharmacodynamics of MTPT in vivo.
5. Investigating the potential use of MTPT in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of (2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 2-bromoethyl methyl ether, followed by the reaction with benzaldehyde and 2-methoxyethylamine. The final product is obtained after the reaction with thiosemicarbazide and acetic anhydride.
Aplicaciones Científicas De Investigación
MTPT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, MTPT has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. MTPT has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propiedades
Nombre del producto |
(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C17H16N2O2S2 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(5Z)-3-(2-methoxyethyl)-2-phenylimino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-10-9-19-16(20)15(12-14-8-5-11-22-14)23-17(19)18-13-6-3-2-4-7-13/h2-8,11-12H,9-10H2,1H3/b15-12-,18-17? |
Clave InChI |
IXGZAZDWTARKPB-ZYJJYICWSA-N |
SMILES isomérico |
COCCN1C(=O)/C(=C/C2=CC=CS2)/SC1=NC3=CC=CC=C3 |
SMILES |
COCCN1C(=O)C(=CC2=CC=CS2)SC1=NC3=CC=CC=C3 |
SMILES canónico |
COCCN1C(=O)C(=CC2=CC=CS2)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[4-(cyanomethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306470.png)
![2-Methyl-3-{5-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B306473.png)
![2-(5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306474.png)
![2-[(5Z)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306477.png)
![2-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306478.png)
![2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306479.png)
![Methyl (2-bromo-6-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306483.png)
![Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B306484.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306485.png)
![4-(5-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B306486.png)
![2-Chloro-5-(5-{(E)-[(2z)-3-(2-Methoxyethyl)-4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Ylidene]methyl}-2-Furyl)benzoic Acid](/img/structure/B306488.png)
![2-{(5Z)-2,4-dioxo-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306489.png)
![2-[5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306491.png)
